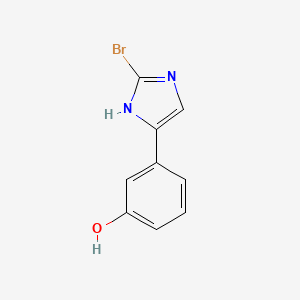

3-(2-Bromo-1H-imidazol-5-yl)phenol

Description

Contextualization of Imidazole (B134444) and Phenol (B47542) Hybrid Scaffolds in Contemporary Chemical Research

Imidazole and phenol moieties are prominent structural motifs in a plethora of biologically active molecules. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental component of essential biomolecules like the amino acid histidine and nucleic acids. biomedpharmajournal.orgmdpi.comnih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug discovery, featuring in numerous approved drugs with a wide array of therapeutic applications. mdpi.comnih.govjchemrev.comnih.gov The imidazole nucleus is known to be a versatile building block in the synthesis of compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govjchemrev.com

The phenol group, characterized by a hydroxyl group directly attached to an aromatic ring, is also a crucial pharmacophore. chemsynthesis.com Its presence can significantly influence a molecule's solubility, binding affinity to biological targets, and antioxidant properties. The combination of imidazole and phenol functionalities in a single molecular framework creates a hybrid scaffold with the potential for synergistic or novel biological activities. nih.gov Researchers are actively exploring such hybrids to develop new therapeutic agents and functional materials. nih.govfrontiersin.org

Rationale for Investigating Substituted Bromo-Imidazoles and Phenols

The strategic introduction of substituents onto a core scaffold is a fundamental approach in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The bromine atom, in the case of 3-(2-Bromo-1H-imidazol-5-yl)phenol, is not merely a placeholder but a deliberate modification with predictable and potentially advantageous consequences.

The inclusion of a bromine atom can enhance the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromo group can introduce specific steric and electronic effects, influencing how the molecule interacts with its biological target. researchgate.net In some instances, brominated compounds have shown improved potency and selectivity. researchgate.net The investigation of bromo-substituted imidazoles is therefore a rational strategy in the quest for optimized lead compounds in drug discovery programs. thieme-connect.de

Overview of Research Methodologies and Approaches Applied to Novel Heterocyclic Compounds

The study of novel heterocyclic compounds like this compound employs a multidisciplinary approach that spans synthetic chemistry, analytical characterization, and biological evaluation.

The synthesis of such molecules often involves multi-step reaction sequences. mdpi.comresearchgate.netijrpr.com Common strategies include metal-catalyzed cross-coupling reactions, condensation reactions, and various cyclization methods to construct the heterocyclic core. numberanalytics.comijrpr.com The development of efficient and scalable synthetic routes is a key focus of this research. thieme-connect.de

Once synthesized, the new compound must be rigorously characterized to confirm its structure and purity. A suite of analytical techniques is employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. bldpharm.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. bldpharm.com

Following synthesis and characterization, the novel compound is typically subjected to a battery of biological assays to evaluate its potential therapeutic properties. ijrpr.com These in vitro and in vivo studies can assess activities such as enzyme inhibition, receptor binding, and cellular effects. nih.gov

Detailed Research Findings

While specific research findings on this compound are not extensively detailed in the public domain, we can infer its properties and potential areas of investigation based on the characteristics of its constituent parts and related molecules.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C9H7BrN2O | Based on its chemical structure. uni.lu |

| Molecular Weight | 239.07 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Potential Biological Activity | Anticancer, Antimicrobial, Anti-inflammatory | Based on the known activities of imidazole and phenol scaffolds. mdpi.comjchemrev.comnih.gov |

| Synthetic Approach | Multi-step synthesis involving bromination of an imidazole precursor and coupling with a phenol derivative. | A common strategy for constructing such hybrid molecules. thieme-connect.de |

Structure

3D Structure

Properties

CAS No. |

1784950-19-1 |

|---|---|

Molecular Formula |

C9H7BrN2O |

Molecular Weight |

239.07 g/mol |

IUPAC Name |

3-(2-bromo-1H-imidazol-5-yl)phenol |

InChI |

InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12) |

InChI Key |

LWQDQTNRZWTPHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=C(N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 1h Imidazol 5 Yl Phenol

Retrosynthetic Analysis of the Imidazole-Phenol Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 3-(2-bromo-1H-imidazol-5-yl)phenol, the primary disconnections involve the C-C bond between the imidazole (B134444) and phenol (B47542) rings, and the C-Br bond on the imidazole ring.

A primary retrosynthetic disconnection breaks the bond between the phenyl and imidazole rings. This suggests two main synthetic pathways:

Pathway A: Formation of the imidazole ring on a pre-functionalized phenolic precursor.

Pathway B: Coupling of a pre-formed brominated imidazole moiety with a suitable phenol derivative.

Further disconnection of the brominated imidazole itself points towards a non-brominated imidazole precursor, with bromination occurring at a later stage. This approach allows for greater control over the regioselectivity of the bromination. The phenolic component can be traced back to simpler aromatic precursors. This analysis provides a roadmap for devising various synthetic routes, which will be explored in the subsequent sections.

Classical and Modern Synthetic Routes to Brominated Imidazole Derivatives

The synthesis of brominated imidazole derivatives is a cornerstone for accessing the target molecule. Both classical and modern methods are employed to achieve this.

Historically, the direct bromination of imidazole often leads to a mixture of mono-, di-, and tri-brominated products, with perbromination being a common outcome. rsc.org For instance, the reaction of imidazole with molecular bromine can predominantly yield 2,4,5-tribromoimidazole. rsc.org To obtain the desired monobrominated species, a subsequent reduction step might be necessary. rsc.org

Modern approaches offer greater control and selectivity. The use of milder brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) can provide better control over the degree of bromination. rsc.org However, even with NBS, a mixture of products can still be formed, necessitating careful optimization of reaction conditions and purification. rsc.org

An alternative strategy involves the synthesis of a protected imidazole, followed by regioselective bromination and subsequent deprotection. For example, 1-tritylimidazole can be brominated to yield 4-bromo-1-tritylimidazole, which can then be deprotected. rsc.org This method can be effective but may involve additional synthetic steps.

Challenges in the synthesis of brominated imidazoles often include controlling the regioselectivity, especially when multiple positions on the imidazole ring are available for substitution. The formation of regioisomers is a common issue, particularly in methylation reactions of brominated imidazoles, which can lead to mixtures that are difficult to separate. thieme-connect.de

Strategies for Phenol Functionalization and Coupling to Imidazole Moieties

Connecting the phenol and imidazole fragments is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions, which form a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between the two aromatic rings.

C-C Bond Formation:

C-N Bond Formation:

While the target molecule has a C-C linkage, it's relevant to consider C-N bond formation strategies for creating related structures where the phenol is linked through the imidazole nitrogen. The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine or an N-H containing heterocycle like imidazole, often at high temperatures with a copper catalyst. cmu.eduhanyang.ac.kr More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope for the arylation of N-H containing heterocycles. cmu.edu Copper-catalyzed N-arylation of imidazoles with arylboronic acids has also been developed as an efficient method. cmu.edu

The table below summarizes some common coupling reactions used in the synthesis of biaryl compounds.

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron (e.g., boronic acid) | Organohalide | C-C |

| Ullmann Condensation | Copper | Aryl Halide | Amine/Imidazole | C-N |

| Buchwald-Hartwig | Palladium | Aryl Halide | Amine/Imidazole | C-N |

Regioselective Bromination Techniques for Imidazole and Phenol Substrates

Achieving the correct placement of the bromine atom on the imidazole ring and potentially on the phenol ring is crucial for the synthesis of the target molecule.

Bromination of Imidazole:

The direct bromination of the imidazole ring can be challenging to control. As mentioned earlier, using excess bromine often leads to over-bromination. rsc.org To achieve regioselectivity, protecting groups can be employed. For example, by protecting the nitrogen of the imidazole ring, one can direct the bromination to a specific carbon atom. Another approach is to introduce a directing group onto the imidazole ring that favors bromination at the desired position. The choice of brominating agent is also critical; N-bromosuccinimide (NBS) is often preferred over elemental bromine for its milder nature and better selectivity. rsc.org

Bromination of Phenols:

The bromination of phenols is generally an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The regioselectivity can be influenced by the reaction conditions and the brominating agent used. chemistryviews.orgnih.gov For instance, the use of potassium bromide (KBr) with an oxidizing agent like a bromate-intercalated layered double hydroxide (B78521) can provide good regioselectivity for the monobromination of phenols, favoring the para position. nih.gov If the para position is blocked, bromination occurs at the ortho position. nih.gov Another method utilizes trimethylsilyl (B98337) bromide (TMSBr) in the presence of a bulky sulfoxide, which can lead to high para-selectivity. chemistryviews.org The interaction between the thioether byproduct and the phenol is thought to favor bromination at the para-position. chemistryviews.org

Optimization of Reaction Conditions and Yields in Complex Heterocyclic Synthesis

The synthesis of complex heterocyclic molecules like this compound often requires careful optimization of reaction conditions to maximize yields and minimize side products. acs.orgprismbiolab.com This is a multi-faceted process that involves systematically varying several parameters.

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of catalyst and, if applicable, the ligand can have a profound impact on the reaction's efficiency and selectivity. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, different phosphine (B1218219) ligands can significantly influence the outcome.

Temperature: Reaction temperature is a critical factor. Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of unwanted byproducts.

Reaction Time: The duration of the reaction needs to be sufficient for the reaction to go to completion but not so long that side reactions become significant.

Base: In many cross-coupling reactions, a base is required. The nature and strength of the base can influence the reaction's success.

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant. acs.orgprismbiolab.com However, more systematic approaches like Design of Experiments (DoE) can be more efficient in identifying the optimal conditions by simultaneously varying multiple factors. acs.org

The following table provides a hypothetical example of an optimization table for a Suzuki coupling reaction.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 72 |

| 4 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 5 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | 82 |

Development of Novel Catalytic Systems for C-C and C-N Bond Formation

The development of new and improved catalytic systems is a major driving force in modern organic synthesis, particularly for the formation of C-C and C-N bonds, which are fundamental to the construction of molecules like this compound.

For C-C Bond Formation:

In the realm of Suzuki-Miyaura coupling, research continues to focus on developing more active and robust palladium catalysts. This includes the design of new phosphine ligands that can stabilize the palladium center and facilitate the catalytic cycle. frontiersin.org Furthermore, efforts are being made to develop catalysts that are effective at lower catalyst loadings and under milder reaction conditions. Nickel-catalyzed cross-coupling reactions are also emerging as a more sustainable and cost-effective alternative to palladium-based systems for certain applications, including the C-H arylation of imidazoles with phenol derivatives. researchgate.net

For C-N Bond Formation:

For C-N bond formation, significant progress has been made in copper-catalyzed reactions. While the classic Ullmann reaction often requires harsh conditions, modern copper-catalyzed systems, often employing specific ligands, can facilitate C-N coupling under much milder conditions. cmu.edunih.gov Palladium-catalyzed Buchwald-Hartwig amination has also been refined with the development of highly active catalysts that can couple a wide range of aryl halides with amines and heterocycles. researchgate.net Research in this area also explores the use of other transition metals and even metal-free catalytic systems.

The table below highlights some recent trends in catalytic system development.

| Bond Type | Catalytic System | Key Features |

| C-C | Nickel-based catalysts | More abundant and cost-effective than palladium. |

| C-C | Palladium nanoparticles | High surface area, potential for recyclability. |

| C-N | Ligand-modified copper catalysts | Milder reaction conditions compared to classical Ullmann. |

| C-N | Advanced Buchwald-Hartwig catalysts | High efficiency and broad substrate scope. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.comnih.gov These principles are increasingly being applied to the synthesis of complex molecules.

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govbibsonomy.org For example, some imidazole syntheses have been successfully carried out in water. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis and ultrasonication are techniques that can often accelerate reactions and reduce energy usage. mdpi.combibsonomy.org

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. Catalysts that can be recycled and reused further enhance the sustainability of a process. acs.org

Renewable Feedstocks: While not always directly applicable to this specific molecule, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

For instance, the use of microwave irradiation has been shown to be an effective green technique for the synthesis of various imidazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Similarly, ultrasound-assisted synthesis is another green method that can enhance reaction rates and yields. mdpi.com The development of catalyst-free reactions, where the reaction is "catalyzed-by-itself," represents a significant step towards more sustainable synthesis. nih.gov

Computational and Theoretical Chemical Investigations of 3 2 Bromo 1h Imidazol 5 Yl Phenol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

For 3-(2-Bromo-1H-imidazol-5-yl)phenol, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and how it might interact with biological targets. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), provides insights into the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| XlogP | 2.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

This data is based on computational predictions and provides a preliminary understanding of the molecule's physicochemical properties.

Conformational Analysis and Energy Landscape Mapping

The flexibility of a molecule is a critical determinant of its biological activity. Conformational analysis involves exploring the different spatial arrangements of a molecule, or conformers, that can be achieved through the rotation of single bonds. For this compound, the key rotatable bond is between the phenol (B47542) and imidazole (B134444) rings.

By systematically rotating this bond and calculating the energy of each resulting conformation, an energy landscape map can be generated. This map reveals the low-energy, stable conformers that the molecule is most likely to adopt. Understanding the preferred conformations is essential for predicting how the molecule will fit into a biological receptor's binding site.

Molecular Dynamics Simulations for Solvent Interactions and Molecular Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account its interactions with the surrounding environment, such as water molecules in a biological system. MD simulations can reveal how the solvent influences the conformational preferences of this compound and can highlight the formation of key intermolecular interactions, like hydrogen bonds with water.

Prediction of Reactivity and Reaction Pathways (e.g., electrophilic/nucleophilic sites)

The electronic structure of this compound dictates its chemical reactivity. Computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the analysis of the molecule's electrostatic potential map can identify electron-rich regions (nucleophilic) and electron-poor regions (electrophilic).

The RegioSQM method, for example, can predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic center. nih.gov While not specifically applied to this compound in the available literature, this methodology could be used to predict how this molecule might react in synthetic transformations or metabolic processes. nih.gov Such predictions are invaluable for designing synthetic routes and for understanding potential metabolic pathways.

Ligand-Target Interaction Prediction via Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action.

For this compound, molecular docking studies could be performed against various known drug targets to predict its potential biological activity. The process involves placing the 3D structure of the molecule into the binding site of a target protein and calculating the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on similar imidazole-containing compounds have successfully utilized molecular docking to identify potential antibacterial action mechanisms. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested analogs, thereby guiding the design of more potent compounds.

Molecular and Biochemical Interaction Studies in Vitro

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions in Cell-Free Systems

The interaction of small molecules with biological receptors is a cornerstone of their mechanism of action. For antiviral compounds, this can involve direct binding to viral capsid proteins. For instance, the antiviral isoflavene has been shown to interfere with poliovirus uncoating by binding to a hydrophobic pocket within the VP1 capsid protein. nih.gov This interaction is so specific that single amino acid substitutions in the VP1 protein can confer drug resistance. nih.gov Given its aromatic and heterocyclic structure, 3-(2-Bromo-1H-imidazol-5-yl)phenol could potentially engage in similar interactions, fitting into specific binding pockets on target proteins to exert its effects. The binding is often mediated by a combination of hydrophobic interactions and hydrogen bonding, properties inherent to the phenolic and imidazole (B134444) moieties.

Enzyme Inhibition and Activation Mechanisms at the Molecular Level

Compounds containing imidazole and phenol (B47542) rings are well-documented inhibitors of various enzymes critical for disease progression. Benzimidazole (B57391) derivatives, for example, are known to target topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells. nih.gov The presence of lipophilic substituents, such as a bromo group, on the benzimidazole structure has been correlated with enhanced cytotoxicity and topoisomerase I poisoning activity. nih.gov

Furthermore, imidazole-based compounds can act as potent kinase inhibitors. One study on a phenylacetamide featuring an imidazol-5-one ring found that it downregulated several kinases, including members of the BRK, FLT, and JAK families, without inhibiting Src kinase or tubulin. rotman-baycrest.on.ca Polyphenolic compounds have also demonstrated the ability to inhibit viral enzymes. For example, tannic acid, a polyphenol, has been shown to inhibit both the SARS-CoV-2 main protease (3CLpro) and the host cell protease TMPRSS2, which are crucial for viral replication and entry. nih.gov The table below summarizes the enzyme inhibitory activities of various related compounds.

| Compound Class/Name | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| Terbenzimidazoles | Topoisomerase I | Potent poisoning/inhibition | nih.gov |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | BRK, FLT, JAK kinase families | Downregulation | rotman-baycrest.on.ca |

| Tannic Acid | SARS-CoV-2 3CLpro & TMPRSS2 | Inhibition (IC50 = 13.4 µM & 2.31 µM, respectively) | nih.gov |

| Flavonoids (e.g., Quercetin) | DNA gyrase | Inhibition | nih.gov |

Modulation of Signal Transduction Pathways in Isolated Cellular Components

The inhibition of enzymes, particularly kinases, directly impacts intracellular signaling pathways that control cell growth, proliferation, and survival. The phenylacetamide-imidazol-5-one derivative KIM-161, for instance, strongly suppresses signals from ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulates AMPKα1 phosphorylation in leukemia cells. rotman-baycrest.on.ca Similarly, studies on other anticancer agents with phenolic structures have shown modulation of key signaling pathways. A diarylpentanoid analog was found to regulate genes highly associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis pathways in non-small cell lung cancer (NSCLC) cells. nih.gov Another phenolic compound was shown to up-regulate the expression of NF-κB p65 and Fas protein, influencing apoptosis through the classical Fas signaling pathway. nih.gov

Protein-Ligand Complex Formation and Characterization Using Biophysical Techniques

Characterizing the direct binding between a ligand and its protein target is crucial for understanding its mechanism. Biophysical techniques such as surface plasmon resonance (SPR) are used to quantify these interactions. For example, SPR was used to demonstrate that tannic acid binds to the viral protease Mpro with a dissociation constant of 1.1 μM and to the host protease TMPRSS2 with a dissociation constant of 1.77 µM. nih.gov Additionally, computational methods like molecular docking are frequently employed to predict and analyze the binding modes of ligands. Docking studies on substituted imidazole ligands have helped to understand their interaction with enzymes like NADPH oxidase, correlating with their antioxidant activity. mdpi.com Such techniques would be invaluable for confirming the molecular targets of this compound and optimizing its structure for higher affinity and specificity.

Cellular Uptake and Subcellular Distribution Studies in Cultured Cell Lines (Excluding in vivo efficacy)

Currently, there is no specific information available from the provided search results regarding the cellular uptake and subcellular distribution of this compound in cultured cell lines.

Exploration of Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

The imidazole and phenol moieties are common features in a wide array of compounds developed for their anti-proliferative and cytotoxic effects against cancer cells. The mechanisms are often multifactorial, but frequently converge on the induction of apoptosis (programmed cell death) and cell cycle arrest.

One prominent mechanism is the activation of caspases, which are key executioner enzymes in the apoptotic cascade. An imidazole derivative was shown to induce caspase-3/7-mediated apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Similarly, other studies have demonstrated that phenolic and imidazole-related compounds induce apoptosis through mitochondrial depolarization and the externalization of phosphatidylserine. nih.gov The cytotoxic effects of various bromo-substituted heterocyclic compounds have been evaluated against a range of cancer cell lines, as detailed in the table below.

| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 | Lung Carcinoma | 1.26 µg/mL | nih.gov |

| 4-[2-(5-bromo-1H-indol-2-carbonyl)...]carbothioamide | A549 | Lung Cancer | 45.5 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Cancer | 14.4 µg/mL | nih.gov |

| 5-bromo-3-(...)-1H-2-indolinone (2f) | BT-549 | Breast Cancer | log10GI50 = -6.40 | bldpharm.com |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116 | Colon Cancer | 294 nM | rotman-baycrest.on.ca |

| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HL60 | Leukemia | 362 nM | rotman-baycrest.on.ca |

In addition to apoptosis, cell cycle arrest is another key anti-proliferative mechanism. Pyrazolone derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases in non-small cell lung cancer cells. nih.gov The phenylacetamide-imidazol-5-one KIM-161 caused an accumulation of cells in the PreG phase and an increase in the G2/M phase population in HL60 cells. rotman-baycrest.on.ca

Investigation of Antimicrobial and Antiviral Activities at the Molecular Level

The combination of a phenol and an imidazole ring suggests potential for broad-spectrum antimicrobial activity. The mechanisms by which such compounds act are diverse.

Antibacterial Mechanisms: Phenolic compounds can exert antibacterial effects by disrupting the integrity of the cytoplasmic membrane, leading to increased permeability and conformational changes in membrane proteins. rotman-baycrest.on.ca Imidazole-based antibiotics, such as metronidazole, function as prodrugs that, upon reduction within anaerobic bacteria, form radical species that inhibit DNA synthesis and cause DNA strand breaks, leading to cell death. nih.gov Many heterocyclic compounds, including imidazoles, have been synthesized and tested against various bacterial strains, with metal complexes of these ligands often showing enhanced activity. mdpi.com For example, 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified as potent growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA).

Antiviral Mechanisms: Polyphenols can combat viruses by inhibiting key viral enzymes like proteases and polymerases, or by interfering with the virus's ability to enter host cells. nih.gov The antiviral drug 3(2H)-isoflavene, for example, works by interfering with the uncoating of the poliovirus capsid. nih.gov The structural features of this compound make it a candidate for similar mechanisms of action against various viral pathogens.

| Compound Class/Name | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| 3-substituted-1H-imidazol-5-yl-1H-indoles (e.g., 26, 32) | Methicillin-resistant S. aureus (MRSA) | MIC ≤ 0.25 µg/mL | |

| Quinolone/imidazole hybrid (93i) | P. aeruginosa | MIC = 460 nM | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus (including MRSA) | MIC < 1 µg/mL | |

| Indolylbenzo[d]imidazole (3ag) | M. smegmatis & C. albicans | MIC = 3.9 µg/mL |

Compound Reference Table

| Compound Name | Compound Class |

|---|---|

| This compound | Bromo-imidazole Phenol |

| 3(2H)-isoflavene | Isoflavene |

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | Phenylacetamide Imidazolone |

| Tannic Acid | Polyphenol |

| Quercetin | Flavonoid |

| 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) | Diarylpentanoid |

| 6-methoxy-5,7-dihydroxy coumarin | Phenolic Coumarin |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | Thiazolidinedione Derivative |

| 4-[2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide] | Carbothioamide Derivative |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Indole (B1671886) Carboxamide |

| 5-bromo-3-[(4-fluoro-phenylthiosemicarbazono)]-1H-2-indolinone (2f) | Indolinone Derivative |

| Metronidazole | Nitroimidazole Antibiotic |

Interaction with Nucleic Acids and DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a cornerstone of drug discovery and molecular biology. These interactions can lead to the modulation of genetic processes and are the basis for the therapeutic action of many anticancer and antiviral agents. The potential for "this compound" to bind to DNA and RNA is an area of scientific interest, driven by the known nucleic acid binding properties of its constituent chemical moieties: the imidazole ring, the phenol group, and the bromine substituent.

While direct experimental studies on the binding of "this compound" to DNA or RNA are not extensively documented in publicly available literature, the behavior of structurally related compounds provides a foundation for understanding its potential interactions. The planar structure of the imidazole ring and the presence of nitrogen atoms capable of forming hydrogen bonds suggest a propensity for interaction with the grooves or bases of nucleic acids. nih.gov

Research Findings from Related Compounds:

The phenolic group, also present in "this compound," is another key functional group known to participate in nucleic acid binding. Flavonoids, a class of naturally occurring phenolic compounds, have been shown to bind to both DNA and RNA. nih.govnih.gov These interactions are often characterized by binding constants (K) in the range of 10³ to 10⁴ M⁻¹, indicating a moderate binding affinity. nih.govnih.gov The binding of flavonoids can lead to the stabilization or disruption of the nucleic acid structure, depending on the concentration of the compound. nih.gov

The bromine atom on the imidazole ring may also play a significant role in modulating the binding affinity and specificity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-nucleic acid complex.

Illustrative Data from Related Compound Classes:

To provide a quantitative perspective on the potential interactions, the following tables summarize DNA and RNA binding data for representative phenolic and imidazolium (B1220033) compounds. It is crucial to note that these data are for structurally related, but distinct, molecules and should be considered as illustrative examples of the types of binding affinities that might be observed.

Table 1: RNA Binding Constants of Selected Flavonoids

| Compound | RNA Type | Binding Constant (K) in M⁻¹ | Reference |

| Apigenin | Yeast RNA | 4.967 x 10⁴ | nih.gov |

| Naringin | Yeast RNA | 1.144 x 10⁴ | nih.gov |

| Morin | Yeast RNA | 9.150 x 10³ | nih.gov |

| Delphinidin | tRNA | 9.47 x 10⁴ | nih.gov |

| Quercetin | tRNA | 4.80 x 10⁴ | nih.gov |

| Kaempferol | tRNA | 4.65 x 10⁴ | nih.gov |

Table 2: DNA Binding Constants of Selected Compounds

| Compound | DNA Type | Binding Constant (K) in M⁻¹ | Reference |

| Quercetin | Calf Thymus DNA | 7.25 x 10⁴ | nih.gov |

| Kaempferol | Calf Thymus DNA | 3.60 x 10⁴ | nih.gov |

| Delphinidin | Calf Thymus DNA | 1.66 x 10⁴ | nih.gov |

| Imidazolium Ionic Liquid (4a) | Calf Thymus DNA | 3.518 x 10⁵ | acs.org |

| Imidazolium Ionic Liquid (4b) | Calf Thymus DNA | 1.444 x 10⁵ | acs.org |

The binding constants presented in these tables highlight that both phenolic and imidazole-containing structures can exhibit significant affinity for nucleic acids. The specific binding affinity of "this compound" would need to be determined through direct experimental methods such as UV-visible spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry. Such studies would be essential to fully elucidate its potential as a nucleic acid binding agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Derivations

Design and Synthesis of Analogs for Systematic SAR/SPR Exploration

The systematic exploration of SAR and SPR necessitates the design and synthesis of a diverse library of analogs. A common strategy involves the modification of the core scaffold, including the imidazole (B134444), phenol (B47542), and bromo substituents. For instance, the Van Leusen three-component reaction has been utilized to prepare a series of 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov This method allows for the variation of substituents on the imidazole and indole (B1671886) rings, providing a platform to study the impact of these changes on biological activity.

Another approach involves the synthesis of hybrid molecules that combine the imidazole core with other pharmacologically active moieties. For example, novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives have been synthesized via a click reaction. researchgate.net This strategy aims to leverage the biological properties of both the imidazole and triazole rings.

The synthesis of these analogs often involves multi-step reaction sequences. For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles starts from substituted acetophenones and proceeds through several intermediates, including pyrazole (B372694) carboxylates and carbothioamides, before cyclocondensation to form the final thiazole (B1198619) ring. nih.gov

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity/Interaction

Through the screening of analog libraries, key pharmacophoric elements essential for biological activity can be identified. For the imidazole scaffold, the five-membered ring itself is a crucial element, participating in various noncovalent interactions such as hydrogen bonding and coordination bonds. mdpi.com

In the context of anti-MRSA activity, studies on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed that the structural requirements for activity are very specific. nih.gov Halogenation at the 5-position of the indole ring and the presence of a methoxy (B1213986) phenethyl sidechain were found to be critical for potent anti-MRSA activity. nih.gov This highlights the precise nature of the pharmacophore.

Furthermore, the substitution pattern on the aryl moieties significantly influences activity. For tri-aryl imidazole-benzene sulfonamide hybrids, ortho substitution on the aryl ring was correlated with higher inhibitory effects against certain enzymes. nih.gov

Elucidation of Substituent Effects on Molecular Recognition and Biological Activity

The nature and position of substituents on the core structure of 3-(2-Bromo-1H-imidazol-5-yl)phenol analogs have a profound impact on their molecular recognition and biological activity.

For instance, in a series of tri-aryl imidazole derivatives, an ortho-methoxy group on the phenyl ring led to the most potent antiproliferative activity. nih.gov In contrast, a para-hydroxy substituent resulted in a significant decrease in inhibitory activity compared to its ortho-counterpart. nih.gov This suggests that the position of the substituent is critical for optimal interaction with the biological target.

In the case of 3-substituted-1H-imidazol-5-yl-1H-indoles, the introduction of a fluorine atom at the 5-position of the indole ring rendered the compound inactive against MRSA, whereas other analogs with different substitutions showed potent activity. nih.gov This underscores the sensitivity of the biological activity to subtle changes in the substituent pattern.

The following table summarizes the effect of different substituents on the biological activity of imidazole-based compounds:

| Scaffold | Substituent | Position | Effect on Activity | Reference |

| Tri-aryl imidazole | 2-MeO-phenyl | Ortho | Excellent selectivity and potent antiproliferative activity | nih.gov |

| Tri-aryl imidazole | 4-HO-phenyl | Para | 10-fold lower inhibitory activity compared to ortho-isomer | nih.gov |

| 3-substituted-1H-imidazol-5-yl-1H-indole | 5-Fluoro | 5-position of indole | Devoid of anti-MRSA activity | nih.gov |

| 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine | Electron-withdrawing group on phenyl of triazole | - | Potent anticancer activity | researchgate.net |

Correlation of Structural Modifications with In Vitro Biochemical Outcomes

The biological evaluation of synthesized analogs in various in vitro assays allows for the direct correlation of structural modifications with biochemical outcomes. For example, a series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were evaluated for their in vitro anticancer activity against human cancer cell lines. researchgate.net The results, expressed as IC50 values, demonstrated that compounds with electron-withdrawing groups on the phenyl ring of the triazole moiety exhibited potent activity. researchgate.net

Similarly, the anti-MRSA activity of 3-substituted-1H-imidazol-5-yl-1H-indoles was quantified by determining their minimum inhibitory concentrations (MIC). nih.gov This allowed for a clear structure-activity relationship to be established, where specific halogenation and sidechain patterns were linked to low MIC values, indicating high potency. nih.gov

The following interactive table presents in vitro activity data for selected imidazole derivatives:

| Compound ID | Scaffold | Substituents | In Vitro Assay | IC50/MIC (µM) | Reference |

| 26 | 3-substituted-1H-imidazol-5-yl-1H-indole | - | Anti-MRSA | ≤ 0.25 | nih.gov |

| 32 | 3-substituted-1H-imidazol-5-yl-1H-indole | - | Anti-MRSA | ≤ 0.25 | nih.gov |

| 5g | Tri-aryl imidazole-benzene sulfonamide | Ar = 2-MeO-phenyl | hCA IX Inhibition | 0.3 | nih.gov |

| 5b | Tri-aryl imidazole-benzene sulfonamide | Ar = 2-Br-phenyl | Anticancer (GI50) | 2.8 | nih.gov |

| 7b | 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine | - | Anticancer (HT-1080) | Potent | researchgate.net |

| 7c | 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine | - | Anticancer (HT-1080) | Potent | researchgate.net |

Development of Predictive Models for Rational Analog Design

The wealth of SAR data generated from the synthesis and testing of analog libraries can be used to develop predictive models for the rational design of new, more potent compounds. These models, often based on quantitative structure-activity relationship (QSAR) principles, aim to establish a mathematical relationship between the structural features of the molecules and their biological activity.

While specific predictive models for this compound were not detailed in the provided search results, the development of such models is a logical next step in the drug discovery process. These models can help in prioritizing the synthesis of new analogs, thereby saving time and resources. The development of predictive models often relies on computational techniques and statistical methods to identify the most relevant molecular descriptors that influence activity. researchgate.netresearchgate.net

Exploration of Advanced Applications and Research Utility

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

ML algorithms can also be trained to predict key molecular properties that are crucial for drug development, such as solubility, toxicity, and metabolic stability. researchgate.net By inputting the structure of 3-(2-Bromo-1H-imidazol-5-yl)phenol into these predictive models, researchers can gain valuable insights into its potential as a drug candidate before engaging in extensive synthesis and testing. This in silico screening allows for the rapid identification of promising lead compounds and the optimization of their structures for improved efficacy and safety. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | Description | Potential Impact |

| Property Prediction | Utilizing ML models to forecast physicochemical properties (e.g., solubility, pKa) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. specialchem.comresearchgate.net | Reduces the need for extensive initial experimental characterization, saving time and resources. |

| Activity Screening | Employing QSAR and other predictive models to screen for potential biological activities against various targets. nih.gov | Accelerates the identification of potential therapeutic applications for the compound. |

| Lead Optimization | Using generative models to design novel derivatives of this compound with enhanced activity and improved pharmacokinetic properties. nih.gov | Streamlines the process of developing more effective and safer drug candidates. |

| Synthesis Planning | AI-powered retrosynthesis tools can suggest potential synthetic routes, optimizing for yield and efficiency. | Facilitates more efficient and cost-effective production of the compound and its analogues. |

High-Throughput Screening Methodologies for Novel Biological Interactions

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds for their biological activity. nih.gov This methodology is crucial for uncovering novel biological interactions of compounds like this compound and identifying potential therapeutic targets.

In the context of imidazole (B134444) derivatives, HTS has been successfully employed to identify compounds with specific biological functions. For example, a cell-based HTS assay was used to screen for inhibitors of osteoclastogenesis, leading to the discovery of a 4-nitroimidazole (B12731) derivative that selectively inhibited the RANKL-induced pathway. This demonstrates the feasibility of using HTS to find imidazoles with targeted activities. The application of HTS to this compound could involve screening it against a wide array of biological targets, such as enzymes, receptors, and whole cells, to identify any potential therapeutic effects. nih.gov

The development of sophisticated HTS assays, including those based on fluorescence, luminescence, or phenotypic changes in cells, allows for the sensitive and efficient detection of biological activity. These assays can be tailored to investigate specific cellular pathways or disease models, providing valuable information about the mechanism of action of the tested compounds.

Green Chemistry Innovations for Sustainable Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. researchgate.netresearchgate.net For imidazole derivatives, several green synthetic approaches have been developed, which could be adapted for the sustainable production of this compound.

These methods focus on the use of environmentally benign solvents (such as water), catalysts, and reaction conditions. researchgate.netbohrium.com For example, microwave-assisted synthesis has emerged as a green alternative to conventional heating, often leading to shorter reaction times, higher yields, and improved product selectivity. researchgate.net The synthesis of various substituted imidazoles has been successfully achieved using microwave irradiation. researchgate.net

Furthermore, the use of magnetically recoverable nanocatalysts offers a sustainable approach to synthesis, as the catalyst can be easily separated from the reaction mixture and reused multiple times. bohrium.com The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. researchgate.net Applying these green methodologies to the synthesis of this compound would not only make its production more environmentally friendly but also potentially more cost-effective. bohrium.com

Challenges and Opportunities in the Research and Development of Bromo-Imidazole-Phenol Compounds

The research and development of bromo-imidazole-phenol compounds, including this compound, present both challenges and significant opportunities. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and clinically used drugs, which suggests a high potential for biological activity. chemijournal.comresearchgate.netnih.gov The addition of a bromine atom and a phenol (B47542) group can further modulate the compound's properties, potentially leading to novel therapeutic applications. nih.govresearchgate.net

One of the main opportunities lies in the vast chemical space that can be explored by modifying the core structure. The synthesis of various derivatives by altering the substituents on the imidazole and phenol rings can lead to the discovery of compounds with optimized activity and selectivity. nih.govresearchgate.net The diverse biological activities reported for imidazole derivatives, including anticancer, antifungal, antibacterial, and anti-inflammatory properties, provide a strong rationale for investigating bromo-imidazole-phenol compounds in these areas. researchgate.netresearchgate.netclinmedkaz.org

However, challenges remain. A key hurdle is the potential for toxicity associated with certain halogenated compounds. Thorough toxicological studies are essential to ensure the safety of any potential drug candidate. nih.gov Furthermore, issues such as poor solubility and bioavailability can hinder the development of these compounds. nih.gov Overcoming these challenges will require innovative formulation strategies and a deep understanding of the structure-activity relationships (SAR) to guide the design of more drug-like molecules. researchgate.netjopir.in The complexity of synthesis and purification can also pose a challenge, highlighting the need for efficient and scalable synthetic routes. acs.org

New Methodological Developments in Studying Imidazole-Based Compounds

The study of imidazole-based compounds is continuously evolving with the advent of new methodological developments. In synthetic chemistry, novel catalytic systems and reaction conditions are constantly being reported, enabling the synthesis of complex and highly functionalized imidazole derivatives with greater efficiency and selectivity. mdpi.com For instance, the van Leusen imidazole synthesis continues to be adapted and improved for the creation of diverse imidazole frameworks. mdpi.com

In the realm of biological evaluation, advanced analytical techniques are providing deeper insights into the interactions of imidazole compounds with biological systems. Techniques such as X-ray crystallography and NMR spectroscopy are invaluable for elucidating the binding modes of these compounds to their protein targets. Furthermore, the development of sophisticated in vitro and in vivo models allows for a more accurate assessment of their therapeutic potential and potential side effects.

Computational methods are also playing an increasingly important role. Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of imidazole derivatives with their targets, guiding the design of more potent and selective inhibitors. nih.gov These computational tools, combined with experimental data, provide a powerful platform for the rational design and development of new imidazole-based therapeutic agents.

Q & A

Basic: What synthetic routes are effective for preparing 3-(2-Bromo-1H-imidazol-5-yl)phenol, and how is the product characterized?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a viable method, adapted from protocols for analogous bromoimidazole derivatives . For example:

- Procedure : React 3-(2-azidoethyl)-5-bromo-1H-indole with an appropriate alkyne in a PEG-400/DMF (2:1) solvent system using CuI as a catalyst. Stir for 12 hours, extract with ethyl acetate, and purify via flash chromatography (70:30 ethyl acetate/hexane).

- Characterization : Confirm structure using NMR and NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole C-Br at ~100–110 ppm). Validate purity via TLC (R ≈ 0.30 in ethyl acetate/hexane) and HRMS (e.g., [M+H] at m/z 427.0757) .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies of bromoimidazole derivatives?

- Crystallization : Use slow vapor diffusion with dichloromethane/methanol (1:1) or acetonitrile/water mixtures to grow single crystals. Avoid high-boiling solvents (e.g., DMF) that may trap impurities.

- Refinement : Employ SHELXL (SHELX suite) for structure refinement, particularly for handling twinned data or high-resolution datasets. Validate with R-factors (<5% for high-quality structures) and check for disorder using ORTEP-3 for visualization .

Data Contradiction: How to resolve discrepancies between NMR and X-ray crystallographic data?

- Potential Causes : Tautomerism (e.g., imidazole ring proton shifts), solvent inclusion in crystals, or dynamic effects in solution.

- Resolution :

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Substitution Patterns : Replace the bromine atom with other halogens (Cl, F) or install electron-withdrawing groups (e.g., NO) at the imidazole 2-position to modulate reactivity .

- Click Chemistry : Use CuAAC to append triazole or thiazole moieties to the phenolic oxygen, as demonstrated in related benzimidazole derivatives .

- Biological Testing : Prioritize analogs with logP values <3 (calculated via ChemDraw) to enhance solubility in aqueous assays .

Basic: Which spectroscopic techniques are critical for confirming the structure of bromoimidazole derivatives?

- NMR : NMR identifies aromatic protons and imidazole NH signals (broad singlet at δ 10–12 ppm). NMR confirms C-Br coupling (~100–110 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) with <5 ppm error.

- IR : Detect phenolic O-H stretches (~3200–3500 cm) and imidazole C=N vibrations (~1600 cm) .

Advanced: How to address solubility challenges in biological assays for bromoimidazole derivatives?

- Solubility Enhancement : Co-solvent systems (e.g., 10% DMSO/PBS) or PEG-400-based formulations, as used in CuAAC reaction workups .

- Prodrug Design : Introduce phosphate or acetyl groups at the phenolic hydroxyl to improve aqueous solubility, followed by enzymatic cleavage in vivo .

Data Validation: How to reconcile discrepancies between elemental analysis and HRMS data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.